187-1 is a synthetic cyclic peptide identified through a high-throughput screening process designed to discover inhibitors of phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin polymerization. It is classified as an N-WASP inhibitor, specifically targeting the interaction between N-WASP and the Arp2/3 complex, thereby inhibiting actin polymerization. 187-1 has proven invaluable for dissecting the role of N-WASP-mediated actin polymerization in various cellular processes, including endocytosis, filopodia formation, and cell migration.
187-1, known as N-WASP inhibitor, is a small molecule compound identified for its role in inhibiting the neural Wiskott Aldrich syndrome protein. This protein is crucial for regulating actin polymerization, which is essential for various cellular processes, including cell motility and shape change. The compound has been classified as a selective inhibitor of N-WASP, demonstrating significant potential in research related to cellular dynamics and pathology associated with actin dysfunction.
The specific synthetic pathway might involve multiple steps of functional group transformations, but detailed methodologies are often proprietary or not fully disclosed in academic literature. Researchers interested in replicating or modifying the synthesis would typically refer to general organic synthesis protocols or specific literature on similar compounds.
The molecular structure of 187-1 can be represented by its chemical formula and structural diagram. It features a complex arrangement that allows it to interact specifically with N-WASP.
The structural data includes:
The primary reaction involving 187-1 is its interaction with N-WASP. This inhibitor binds to the protein and stabilizes its autoinhibited form. This action prevents the activation of the Arp2/3 complex, which is necessary for actin filament formation.
The binding mechanism can be characterized by:
The mechanism through which 187-1 exerts its effects involves allosteric inhibition. By binding to N-WASP, it stabilizes an inactive conformation that prevents the protein from interacting with the Arp2/3 complex.
Experimental data have shown that this stabilization reduces actin polymerization significantly, impacting cellular processes such as migration and morphology .
Relevant analyses typically include spectroscopic methods (NMR, IR) to confirm purity and identity.
187-1 has various applications in scientific research, particularly in studies focusing on:
This compound serves as a valuable tool for researchers aiming to dissect pathways involving actin dynamics and their implications in disease states.
Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a 65 kDa multidomain protein that acts as a master regulator of actin cytoskeleton dynamics. Structurally, it comprises several conserved domains: an N-terminal WASP homology 1 (WH1) domain for partner binding (e.g., WIP), a basic region (BR), a GTPase-binding domain (GBD), a proline-rich region (PRR), and a C-terminal verprolin-cofilin-acidic (VCA) domain. The VCA domain is the primary activator of the actin-related protein 2/3 (Arp2/3) complex, which nucleates actin filaments to form branched networks [1] [4] [5].
In its basal state, N-WASP adopts an autoinhibited conformation: the GBD domain binds to the VCA domain, occluding the Arp2/3-binding site. Activation occurs when phosphatidylinositol 4,5-bisphosphate (PIP₂) or the GTPase Cdc42 binds to the BR or GBD domains, respectively. This disrupts the autoinhibitory interaction, freeing the VCA domain to engage the Arp2/3 complex. Once activated, Arp2/3 initiates rapid actin polymerization—a process essential for cellular motility, vesicular trafficking, and endocytosis [4] [5] [7].
Table 1: Key Structural Domains and Ligands of N-WASP
Domain | Ligand/Function | Consequence of Binding |
---|---|---|
WH1 | WASP-interacting protein (WIP) | Stabilizes autoinhibited state; protects from degradation |
Basic Region (BR) | Phosphatidylinositol 4,5-bisphosphate (PIP₂) | Disrupts autoinhibition; primes activation |
GBD | GTP-Cdc42 | Releases VCA domain; induces open conformation |
VCA | Arp2/3 complex + actin monomer | Activates Arp2/3-mediated actin nucleation |
N-WASP-driven actin polymerization is indispensable for cell motility, adhesion, and morphological changes. In migrating cells, N-WASP localizes to the leading edge, where it generates actin-rich protrusions (lamellipodia) and adhesive structures (focal complexes). Inhibition studies using 187-1—a 14-amino acid cyclic peptide (sequence: cyclo(LLys-DPhe-DPro-DPhe-LPhe-DPro-LGln)₂)—demonstrate this dependency. At ~2 μM IC₅₀, 187-1 stabilizes N-WASP’s autoinhibited state, blocking PIP₂-induced actin assembly in Xenopus egg extracts and preventing Arp2/3 activation [1] [4] [5].
In keratinocytes (HaCaT cells) and endothelial cells (HECV cells), N-WASP inhibition by 187-1 or genetic knockdown impairs directional migration—a critical process in wound re-epithelialization. Mechanistically, 187-1 disrupts signaling cascades involving tropomyosin receptor kinase B (TrkB) and phospholipase C gamma (PLCγ). Phosphorylation of PLCγ1, downstream of TrkB, is significantly reduced in 187-1-treated cells, impairing cytoskeletal reorganization necessary for motility [2].
Table 2: Cellular Effects of N-WASP Inhibition by 187-1
Cell Type | Process Affected | Effect of 187-1 | Key Pathway Disrupted |
---|---|---|---|
Keratinocytes (HaCaT) | Migration | ↓ Velocity and directionality | TrkB/PLCγ1 phosphorylation |
Endothelial (HECV) | Adhesion | ↓ Focal complex maturation | Integrin-cytoskeleton linkage |
Xenopus egg extracts | Actin polymerization | ↓ PIP₂-induced assembly (IC₅₀ = 2 μM) | Arp2/3 activation |
Chronic Wounds: N-WASP is significantly overexpressed in non-healing human chronic wounds (e.g., venous leg ulcers) compared to healing tissues. Elevated transcript levels correlate with impaired re-epithelialization. In diabetic murine models, topical application of 187-1 accelerates wound closure by >40%, confirming N-WASP hyperactivity as a therapeutic target. This effect arises from restored keratinocyte migration and dampened inflammation via TrkB/PLCγ signaling [2] [3].
Cancer: While WASp (the hematopoietic isoform) is targeted in malignancies like non-Hodgkin’s lymphoma, N-WASP overexpression is implicated in solid tumors. It facilitates invadopodia formation—actin-rich protrusions that degrade extracellular matrix (ECM) to enable invasion. Though 187-1 is not directly studied in oncology, its mechanism suggests potential for blocking metastasis. Notably, N-WASP stabilizers like 187-1 could limit Arp2/3-dependent ECM degradation in carcinomas [5] [8].
Immune Dysregulation: In chronic wounds, persistent inflammation is fueled by biofilm-associated infections. Neutrophils trapped in biofilms release proteases and reactive oxygen species (ROS), degrading growth factors and ECM. N-WASP inhibition may indirectly mitigate this by reducing neutrophil hyperactivation and biofilm resilience. However, 187-1’s direct immunomodulatory effects remain underexplored [3] [6].
Table 3: Pathophysiological Roles of N-WASP and Inhibition by 187-1
Condition | Role of N-WASP | Effect of 187-1 | Evidence Source |
---|---|---|---|
Chronic wounds | ↑ Expression impairs re-epithelialization | Accelerates wound closure in diabetic mice | Human biopsies; murine model [2] |
Biofilm infections | Supports immune cell actin dysregulation | Potential reduction in neutrophil hyperactivity | In vitro biofilm studies [6] |
Cancer invasion | Drives invadopodia-mediated ECM degradation | Theoretical blockade of metastatic protrusions | Solid tumor models [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: